2-Butoxy-5-methyl-3-nitropyridine
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Overview
Description
2-Butoxy-5-methyl-3-nitropyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a butoxy group at the second position, a methyl group at the fifth position, and a nitro group at the third position on the pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available pyridine derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: Reduction reactions can convert the nitro group to an amino group using reagents like hydrogen gas over a palladium catalyst.
Substitution: The butoxy and methyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products:
Amines: From the reduction of the nitro group.
Halogenated Derivatives: From substitution reactions involving the butoxy or methyl groups.
Scientific Research Applications
2-Butoxy-5-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-butoxy-5-methyl-3-nitropyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
2-Butoxy-3-methyl-5-nitropyridine: Differing in the position of the methyl and nitro groups.
2-Butoxy-5-methyl-4-nitropyridine: Differing in the position of the nitro group.
2-Butoxy-5-methyl-3-aminopyridine: Featuring an amino group instead of a nitro group.
Uniqueness: 2-Butoxy-5-methyl-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for particular applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-butoxy-5-methyl-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-4-5-15-10-9(12(13)14)6-8(2)7-11-10/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTKBEYAJQHGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=N1)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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